SPI-112Me was synthesized as a modification of SPI-112, which itself is known for its ability to inhibit SHP2. The original SPI-112 compound was developed from a lead structure identified in earlier research on SHP2 inhibitors. The classification of SPI-112Me falls under small molecule inhibitors targeting protein tyrosine phosphatases, specifically designed to be cell-permeable to facilitate intracellular action.
The synthesis of SPI-112Me involves several steps that modify the parent compound, SPI-112. The process typically follows these stages:
The detailed synthetic pathway includes specific reagents and conditions that are documented in supplementary materials accompanying research articles on SPI-112Me .
The molecular structure of SPI-112Me can be represented as follows:
This structure indicates the presence of key functional groups such as the hydrazine moiety and a sulfonamide group, which are critical for its biological activity.
Key structural data include:
SPI-112Me undergoes hydrolysis upon entering cells, converting back into SPI-112. This reaction is facilitated by intracellular esterases and is crucial for its mechanism of action:
The hydrolysis process ensures that the active form of the inhibitor is available to engage with SHP2 within the cellular environment.
The primary mechanism by which SPI-112Me exerts its effects involves competitive inhibition of SHP2. Upon conversion to SPI-112, it binds to the active site of SHP2, blocking its phosphatase activity. This inhibition disrupts downstream signaling pathways associated with cell proliferation and survival, particularly those activated by mutant EGFR in cancer cells.
Data from various studies indicate that treatment with SPI-112Me leads to reduced phosphorylation levels of Erk1/2, a downstream effector in the signaling pathway influenced by SHP2 . The half-maximal inhibitory concentration (IC50) values for SPI-112Me demonstrate its potency in inhibiting SHP2 activity.
SPI-112Me is characterized by:
Chemical properties include:
Relevant analyses such as NMR spectroscopy and mass spectrometry confirm the identity and purity of SPI-112Me after synthesis .
SPI-112Me has significant potential applications in cancer research and therapy:
Shp2 (encoded by PTPN11) is a non-receptor protein tyrosine phosphatase (PTP) featuring two N-terminal SH2 domains, a catalytic PTP domain, and a C-terminal tail. Unlike most PTPs that suppress signaling, Shp2 acts as a positive regulator of growth factor and cytokine pathways. Its activation involves a conformational shift: binding of phosphotyrosine motifs (e.g., from Gab1 or IRS1) to its SH2 domains releases autoinhibition of the PTP domain. This allows Shp2 to propagate signals through Ras-MAPK/ERK, PI3K-AKT, and JAK-STAT cascades. In the Ras pathway, Shp2 dephosphorylates inhibitory sites on RasGAP and SOS1, promoting GTP-loading of Ras and downstream ERK activation. Dysregulation amplifies proliferative, survival, and migratory signals across diverse cancers [3] [7].
Approximately 35% of juvenile myelomonocytic leukemia (JMML) cases harbor PTPN11 gain-of-function mutations, predominantly in the N-SH2 domain (e.g., E76K). These mutations destabilize Shp2’s autoinhibited state, leading to constitutive phosphatase activity independent of upstream stimulation. Though less frequent in solid tumors, hyperactivated Shp2 (via mutations or overexpression) drives progression in breast cancer (HER2-positive subtypes), glioblastoma (EGFRvIII context), and gastrointestinal stromal tumors (GIST). In GIST, oncogenic KIT mutants bind and hyperactivate wild-type Shp2, which then sustains MAPK/ERK signaling even after tyrosine kinase inhibitor (TKI) treatment [3] [7] [8].
Shp2’s position as a convergence point for multiple oncogenic pathways makes it a compelling therapeutic target. Inhibiting Shp2 disrupts signal transduction downstream of diverse receptor tyrosine kinases (RTKs), including mutant KIT in GIST and FLT3 in AML. Crucially, Shp2 inhibition:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7